

Managing sleep-related side effects of AZD5213 in trials

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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

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AZD5213 Clinical Trials Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing sleep-related side effects observed during clinical trials of **AZD5213**.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during your experiments.

Issue	Potential Cause	Troubleshooting Steps
Participant reports difficulty falling or staying asleep.	Mechanism-based side effect of AZD5213 (Histamine H3 receptor antagonism increases wakefulness).	<p>1. Assess Severity: Use standardized questionnaires (e.g., Insomnia Severity Index) to quantify the severity of the sleep disturbance.</p> <p>2. Review Dosing Time: Confirm the time of day the investigational product is administered. Morning dosing is generally recommended to minimize impact on nocturnal sleep.^[1]</p> <p>3. Evaluate Concomitant Medications: Review for any new medications or changes in dosage of existing medications that could contribute to insomnia.</p> <p>4. Consider Dose Reduction: If the sleep disturbance is dose-limiting and clinically significant, consider a dose reduction as per the protocol.</p> <p>5. Implement Sleep Hygiene Counseling: Provide participants with standardized sleep hygiene instructions.</p>
Actigraphy data shows increased sleep fragmentation and reduced total sleep time.	Objective evidence of AZD5213's effect on sleep architecture.	<p>1. Correlate with Subjective Reports: Compare actigraphy data with participant-reported sleep quality (e.g., sleep diaries, PSQI).</p> <p>2. Analyze Timing of Wakefulness: Determine if wakefulness periods are concentrated in the early part of the night,</p>

suggesting a direct drug effect.3. Review Data for Artifacts: Ensure that periods of wakefulness are not due to the participant removing the device or other technical issues.4. Follow Protocol for Unblinding: If the side effect meets the criteria for a serious adverse event, follow the protocol for potential unblinding and participant management.

Participant reports excessive daytime sleepiness.

This is not a commonly reported direct side effect of AZD5213. It is more likely a consequence of poor nocturnal sleep.

1. Quantify Daytime Sleepiness: Use a validated scale such as the Epworth Sleepiness Scale.2. Investigate Nocturnal Sleep: Thoroughly assess nighttime sleep quality using sleep diaries, actigraphy, or polysomnography to determine the root cause of daytime sleepiness.3. Rule Out Other Causes: Consider other potential causes of daytime sleepiness, such as other medical conditions or medications.

Increase in reports of night sweats.

A reported adverse event associated with AZD5213.[\[1\]](#)

1. Document Frequency and Severity: Keep detailed records of the frequency and severity of night sweats.2. Assess Impact on Sleep: Determine if night sweats are contributing to sleep disruption.3. Advise on

Symptomatic Relief: Suggest measures such as wearing lightweight clothing and maintaining a cool sleeping environment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind **AZD5213**-induced sleep disturbances?

A1: **AZD5213** is a histamine H3 receptor antagonist and inverse agonist.^[1] The H3 receptor is an autoreceptor that inhibits the release of histamine and other neurotransmitters involved in wakefulness, such as acetylcholine, dopamine, and norepinephrine.^[1] By blocking the H3 receptor, **AZD5213** increases the levels of these wake-promoting neurotransmitters in the brain, which can lead to difficulties with sleep.^[1]

Q2: What are the most common sleep-related side effects of **AZD5213**?

A2: The most frequently reported and dose-limiting adverse effects are sleep disorder, night sweats, and a decrease in the quantity and quality of sleep.^[1]

Q3: How was **AZD5213** designed to minimize sleep disturbances?

A3: **AZD5213** was developed with a short pharmacokinetic half-life of approximately 5-7 hours.^{[1][2]} This was intended to allow for high receptor occupancy during the daytime to achieve therapeutic effects on cognition, while having lower receptor occupancy at night to reduce the risk of sleep disruption.^{[2][3]}

Q4: At what doses do sleep-related side effects become prominent?

A4: In a Phase I study, there was a trend of decreased nighttime sleep duration in participants receiving 20 mg of **AZD5213**, and in all volunteers who received 50 mg or 80 mg.^[4] The 80 mg dose was not well-tolerated due to sleep-related adverse events.^[4]

Q5: What measures can be taken to mitigate sleep-related side effects in a clinical trial setting?

A5: Key mitigation strategies include morning dosing, careful dose selection and escalation, and comprehensive monitoring of sleep using both subjective and objective measures. Providing all participants with education on good sleep hygiene practices at the start of the trial can also be beneficial. For persistent and significant insomnia, the trial protocol should provide clear guidance on dose reduction or discontinuation.

Data Presentation

Table 1: Summary of Sleep-Related Adverse Events in a Phase I Single Ascending Dose Study of **AZD5213**

Dose Cohort	Number of Participants with Sleep-Related AEs	Types of Sleep-Related AEs Reported
20 mg	> 50% of participants	Decreased nighttime sleep duration
50 mg	7	Sleep disturbance, night sweats, decreased sleep duration
80 mg	10	Sleep disturbance, night sweats, decreased sleep duration and quality

Source: Adapted from a Phase I study of orally-administered **AZD5213**.^[4]

Experimental Protocols

Subjective Assessment of Sleep Quality: Pittsburgh Sleep Quality Index (PSQI)

- Objective: To assess subjective sleep quality and disturbances over a one-month period.^[5]
- Methodology:
 - Administer the 19-item self-rated questionnaire to participants at baseline and specified follow-up visits.^{[5][6]}

- The questionnaire takes approximately 5-10 minutes to complete.[\[6\]](#)
- The 19 items are grouped into seven component scores: subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medication, and daytime dysfunction.[\[5\]](#)[\[6\]](#)
- Each component is scored on a scale of 0 to 3.
- The seven component scores are summed to yield a global PSQI score, ranging from 0 to 21.[\[6\]](#)
- Interpretation: A global score >5 is considered to distinguish "poor" from "good" sleepers with a diagnostic sensitivity of 89.6% and specificity of 86.5%.[\[5\]](#) Higher scores indicate worse sleep quality.

Assessment of Insomnia Severity: Insomnia Severity Index (ISI)

- Objective: To briefly screen for and quantify the severity of insomnia symptoms.
- Methodology:
 - Administer the 7-item self-report questionnaire which assesses sleep patterns over the last two weeks.
 - Participants rate items on a 5-point Likert scale (0-4).[\[7\]](#)
 - The total score is calculated by summing the scores for all seven items.
- Interpretation of Total Score:[\[8\]](#)[\[9\]](#)
 - 0-7: No clinically significant insomnia
 - 8-14: Subthreshold insomnia
 - 15-21: Clinical insomnia (moderate severity)
 - 22-28: Clinical insomnia (severe)

Objective Assessment of Sleep-Wake Patterns: Actigraphy

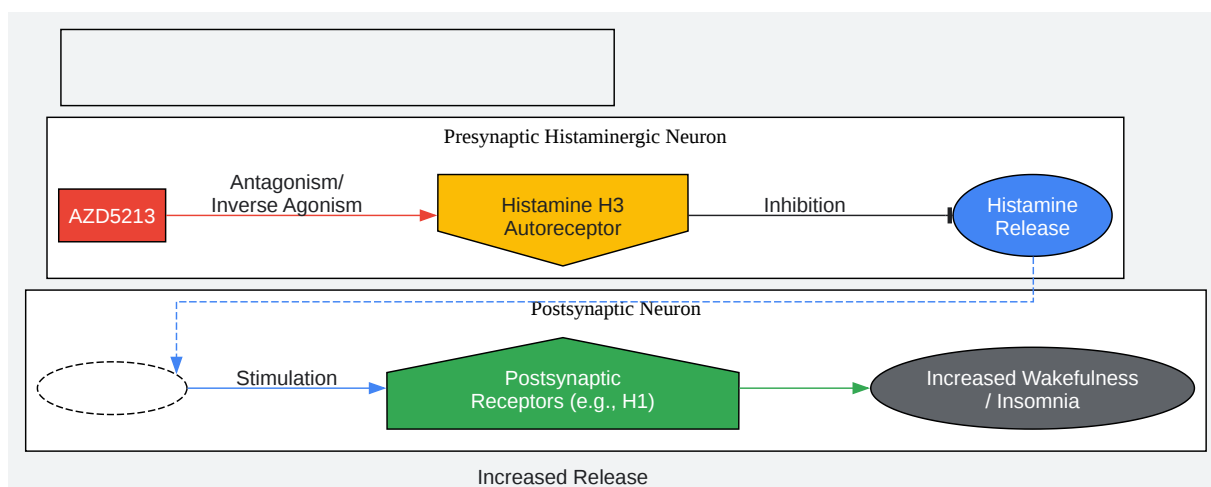
- Objective: To objectively and non-invasively monitor rest-activity cycles over an extended period.[\[10\]](#)
- Methodology:
 - Participants wear a small, wrist-worn device, typically on the non-dominant wrist.[\[10\]](#)
 - The device contains an accelerometer to record movement.[\[10\]](#)
 - Data is collected continuously for a pre-specified duration (e.g., 7-14 days).
 - Data is downloaded and analyzed using validated algorithms to estimate sleep parameters.
- Key Parameters Measured:[\[10\]](#)
 - Total Sleep Time (TST): The total duration of sleep during a recording period.
 - Sleep Efficiency (SE): The percentage of time in bed that the participant is asleep.
 - Wake After Sleep Onset (WASO): The total time spent awake after initially falling asleep.
 - Sleep Latency: The time it takes to fall asleep.

Gold Standard Sleep Assessment: Polysomnography (PSG)

- Objective: To provide a detailed, multi-parametric recording of physiological changes during sleep for a comprehensive assessment of sleep architecture.[\[11\]](#)
- Methodology:
 - Participants stay overnight in a sleep laboratory.
 - Electrodes and sensors are applied to monitor various physiological signals.

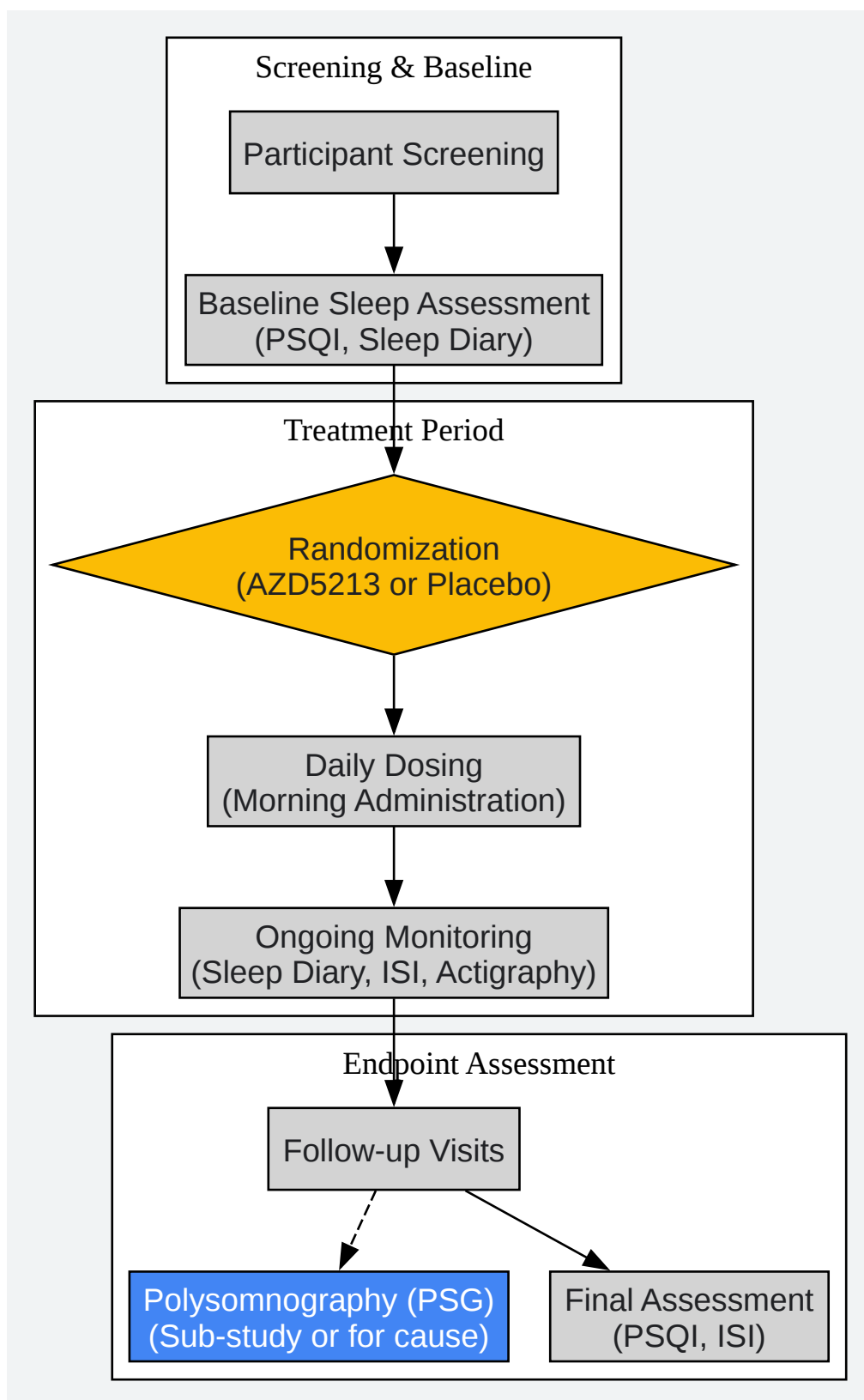
- Standard Montage Includes:
 - Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
 - Electrooculogram (EOG): To record eye movements, important for identifying REM sleep.
 - Electromyogram (EMG): To measure muscle activity, particularly from the chin and legs.
 - Electrocardiogram (ECG): To monitor heart rate and rhythm.
 - Respiratory Effort and Airflow: To detect apneas and hypopneas.
 - Pulse Oximetry: To measure blood oxygen saturation.
- The data is continuously recorded and synchronized with audio and video monitoring.[\[12\]](#)
- Trained technologists score the recording to determine sleep stages and identify any sleep-related events.[\[12\]](#)

Mandatory Visualization



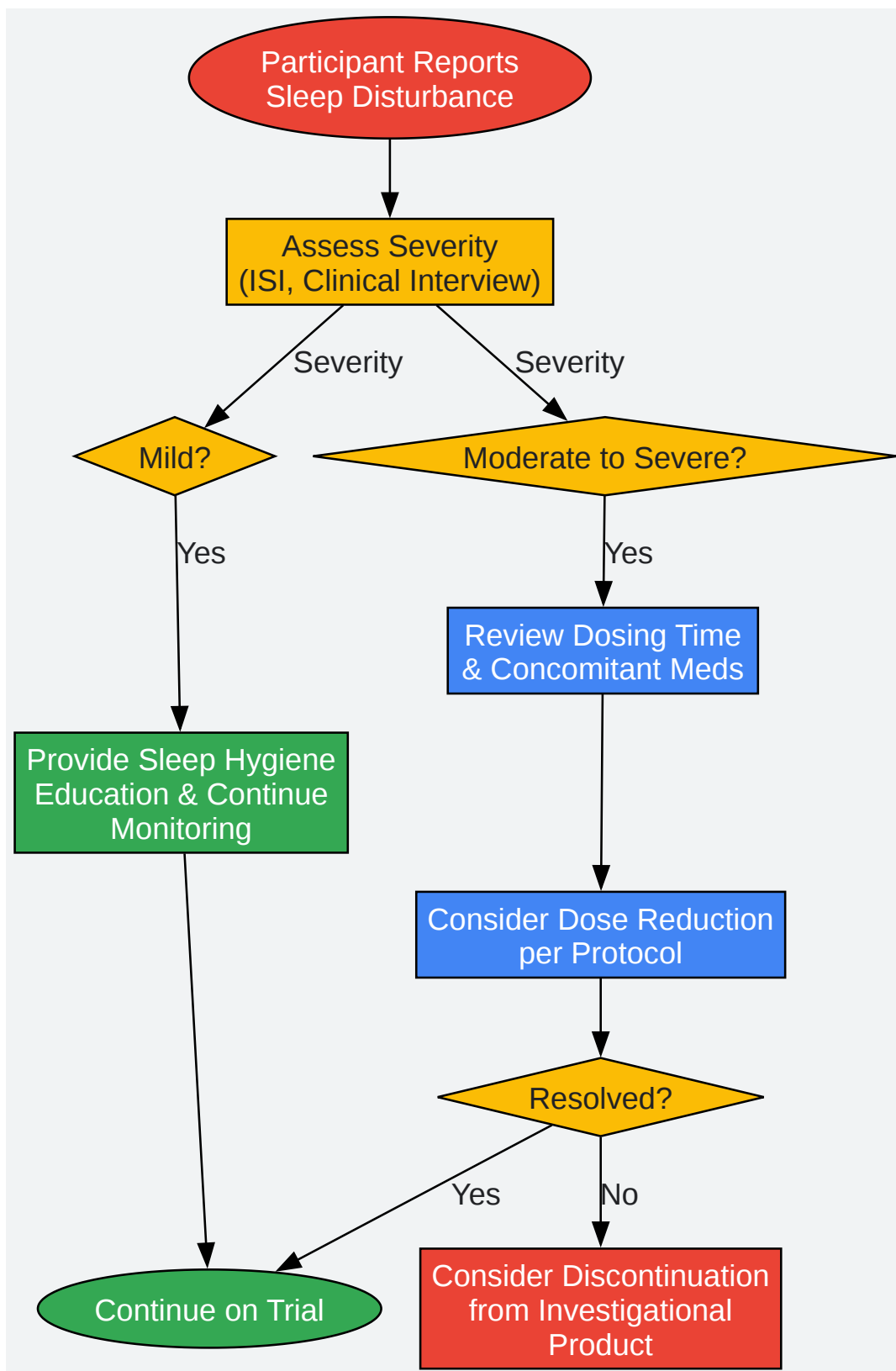
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Caption: **AZD5213** Mechanism Leading to Insomnia.



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Caption: Workflow for Assessing Sleep Side Effects.



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Caption: Decision Flowchart for Managing Insomnia.

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